

# Application Notes and Protocols for In Vivo Xenograft Models of VERU-111

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Tubulin inhibitor 35 |           |
| Cat. No.:            | B11930479            | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

Introduction

VERU-111 is an orally bioavailable, first-in-class small molecule that targets the colchicine-binding site on tubulin, leading to the disruption of microtubule polymerization. This mechanism induces cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2][3] [4] VERU-111 has demonstrated significant antitumor activity in various preclinical cancer models, including those resistant to taxanes.[4][5][6][7] Notably, it is not a substrate for P-glycoprotein, a common mechanism of drug resistance.[6] These application notes provide a detailed protocol for establishing and utilizing in vivo xenograft models to evaluate the efficacy of VERU-111.

## **Mechanism of Action**

VERU-111 binds to the alpha and beta tubulin subunits, inhibiting their polymerization into microtubules.[8] This disruption of the cytoskeleton leads to mitotic catastrophe and apoptosis. [9] Studies have shown that VERU-111's mechanism of action involves the induction of p53 signaling and modulation of the PI3K/Akt pathway.[10][11]

Signaling Pathway of VERU-111





Click to download full resolution via product page

Caption: VERU-111 signaling pathway.

## **Experimental Protocols**

This section outlines a generalized protocol for in vivo xenograft studies with VERU-111. Specific parameters for different cancer types are provided in the tables below.



#### 1. Cell Culture

- Cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer, 22Rv1 for prostate cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][3][4]
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- For implantation, cells are harvested during the logarithmic growth phase and checked for viability.

#### 2. Animal Models

- Immunocompromised mice, such as NOD-scid gamma (NSG) or SCID mice, are typically used.[1][3]
- Mice are housed in a pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.[1]
- All animal procedures should be approved by the institution's Animal Care and Use Committee.[1]

#### 3. Tumor Cell Implantation

- Cells are resuspended in a suitable medium, such as a mixture of media and Matrigel.
- A specific number of cells (typically 1-5 x 10^6) are injected subcutaneously or orthotopically into the flank or relevant organ of the mice.
- For orthotopic models, such as in breast cancer, cells may be implanted into the mammary fat pad.[1]
- 4. Tumor Growth Monitoring and Treatment Initiation
- Tumor volumes are measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.
- Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).[3]



- Mice are randomized into treatment and control groups.
- 5. VERU-111 Administration
- VERU-111 is administered orally (PO) via gavage.[1][3]
- The vehicle for VERU-111 is typically a solution such as 0.5% carboxymethylcellulose.
- Dosage and frequency will vary depending on the cancer model and study design (see tables below).
- 6. Efficacy Endpoints and Monitoring
- Primary endpoints typically include tumor growth inhibition and changes in tumor volume.
- Secondary endpoints may include body weight changes (as a measure of toxicity), metastasis, and survival.[1][3]
- At the end of the study, tumors and organs may be harvested for histological or molecular analysis.
- Humane endpoints should be established, and animals removed from the study if tumor volume exceeds a certain limit (e.g., 2000 mm³) or if they show signs of significant distress.
   [3]

**Experimental Workflow** 





Click to download full resolution via product page

Caption: In vivo xenograft experimental workflow.

## **Data Presentation**

The following tables summarize quantitative data from various preclinical studies of VERU-111 in different cancer models.

Table 1: VERU-111 Efficacy in Triple-Negative Breast Cancer (TNBC) Xenograft Models



| Cell Line                        | Mouse<br>Strain  | VERU-<br>111 Dose<br>(mg/kg,<br>PO) | Treatmen<br>t<br>Schedule | Study<br>Duration | Tumor<br>Growth<br>Inhibition               | Referenc<br>e |
|----------------------------------|------------------|-------------------------------------|---------------------------|-------------------|---------------------------------------------|---------------|
| MDA-MB-<br>231                   | NSG              | 5                                   | Daily                     | 33 days           | Less<br>potent<br>inhibition                | [1]           |
| MDA-MB-<br>231                   | NSG              | 10                                  | Daily                     | 33 days           | Significant<br>decrease<br>in tumor<br>size | [1]           |
| MDA-MB-<br>231                   | NSG              | 12.5                                | Daily                     | 33 days           | ~80%<br>inhibition                          | [1][12]       |
| HCI-10<br>(PDX)                  | NSG              | 10                                  | Daily                     | Not<br>Specified  | Significantl y suppresse d xenograft growth | [1]           |
| Paclitaxel-<br>Resistant<br>TNBC | Not<br>Specified | Not<br>Specified                    | Not<br>Specified          | Not<br>Specified  | Inhibited<br>tumor<br>growth<br>(p<0.0001)  | [7]           |

Table 2: VERU-111 Efficacy in Prostate Cancer Xenograft Models



| Cell Line | Mouse<br>Strain | VERU-<br>111 Dose<br>(mg/kg,<br>PO) | Treatmen<br>t<br>Schedule | Study<br>Duration | Tumor<br>Growth<br>Inhibition | Referenc<br>e |
|-----------|-----------------|-------------------------------------|---------------------------|-------------------|-------------------------------|---------------|
| 22Rv1     | SCID            | 5                                   | 3x/week                   | 28 days           | 31%<br>reduction<br>(p=0.049) | [3][13]       |
| 22Rv1     | SCID            | 20                                  | 3x/week                   | 28 days           | 49%<br>reduction<br>(p=0.010) | [3][13]       |
| 22Rv1     | SCID            | ≤20                                 | 1x/week                   | Not<br>Specified  | Tumor<br>inhibition           | [3]           |

Table 3: VERU-111 Efficacy in Lung Cancer Xenograft Models

| Cell Line                              | Mouse<br>Strain  | VERU-<br>111 Dose<br>(mg/kg,<br>PO) | Treatmen<br>t<br>Schedule | Study<br>Duration | Tumor<br>Growth<br>Inhibition                   | Referenc<br>e |
|----------------------------------------|------------------|-------------------------------------|---------------------------|-------------------|-------------------------------------------------|---------------|
| A549<br>(Paclitaxel-<br>sensitive)     | Not<br>Specified | Dose-<br>dependent                  | Not<br>Specified          | Not<br>Specified  | Strong inhibition, equally potent to paclitaxel | [4]           |
| A549/TxR<br>(Paclitaxel-<br>resistant) | Not<br>Specified | Not<br>Specified                    | Not<br>Specified          | Not<br>Specified  | Significant<br>reduction<br>in tumor<br>volume  | [4]           |

Table 4: Body Weight Changes During VERU-111 Treatment



| Cancer Model               | VERU-111 Dose<br>(mg/kg) | Observation                | Reference |
|----------------------------|--------------------------|----------------------------|-----------|
| TNBC (MDA-MB-231)          | 5, 10                    | No significant weight loss | [1]       |
| TNBC (MDA-MB-231)          | 12.5                     | Inhibited weight gain      | [1]       |
| Prostate Cancer<br>(22Rv1) | 5                        | Significant weight gain    | [3]       |
| Prostate Cancer<br>(22Rv1) | 20                       | Maintained weight          | [3]       |

## Conclusion

VERU-111 demonstrates potent antitumor activity in a variety of in vivo xenograft models, including those resistant to standard-of-care chemotherapies like taxanes. The protocols and data presented here provide a comprehensive guide for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of VERU-111. The oral bioavailability and favorable toxicity profile of VERU-111 make it a promising candidate for clinical development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of VERU-111, a novel oral inhibitor of α and β tubulin, on tumor growth in the human castration-resistant, AR-variant prostate cancer (PCa) model 22Rv1. - ASCO







[asco.org]

- 4. Orally available tubulin inhibitor VERU-111 enhances antitumor efficacy in paclitaxelresistant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. VERU-111, Cytoskeleton Disruptor, Demonstrates Efficacy in Preclinical Models of Human Triple Negative Breast Cancer :: Veru Inc. (VERU) [ir.verupharma.com]
- 8. news.cancerconnect.com [news.cancerconnect.com]
- 9. VERU-111, an orally available tubulin inhibitor, suppresses ovarian tumor growth and metastasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VERU-111 suppresses tumor growth and metastatic phenotypes of cervical cancer cells through the activation of p53 signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Xenograft Models of VERU-111]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930479#in-vivo-xenograft-model-protocol-for-veru-111]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com